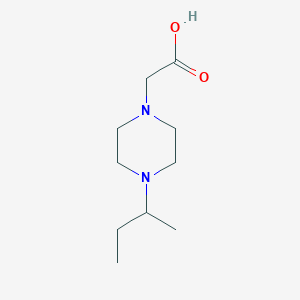

(4-sec-Butyl-piperazin-1-yl)-acetic acid

Description

The exact mass of the compound (4-sec-Butyl-piperazin-1-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-sec-Butyl-piperazin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-sec-Butyl-piperazin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-butan-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-9(2)12-6-4-11(5-7-12)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBLDIHNGVQSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373835 | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722491-34-1 | |

| Record name | 4-(1-Methylpropyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 722491-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-sec-Butyl-piperazin-1-yl)-acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This technical guide provides a comprehensive overview of (4-sec-Butyl-piperazin-1-yl)-acetic acid, detailing its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential applications in the broader context of drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers.

Chemical Identity and Physicochemical Properties

(4-sec-Butyl-piperazin-1-yl)-acetic acid, a disubstituted piperazine, possesses a unique combination of a hydrophilic acetic acid moiety and a moderately lipophilic sec-butyl group. This structural arrangement is anticipated to influence its solubility, membrane permeability, and interactions with biological macromolecules.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(4-sec-butylpiperazin-1-yl)acetic acid |

| CAS Number | 722491-34-1 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Canonical SMILES | CCC(C)N1CCN(CC1)CC(=O)O |

| Hydrochloride CAS | Not specified, but a hydrochloride form is known to exist. |

Physicochemical Characteristics

| Property | Predicted Value/Information | Rationale/Reference Analogue |

| Melting Point | Solid at room temperature. Likely a crystalline solid. | Piperazine and its simple derivatives are typically solids. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of zwitterionic compounds. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the carboxylic acid and piperazine nitrogens enhances polarity. |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 2-4) and one for the tertiary amine (around 8-9). | Based on typical values for carboxylic acids and tertiary amines in similar structures. |

| logP | Low to moderate. | The sec-butyl group adds lipophilicity, while the acetic acid and piperazine ring contribute to hydrophilicity. |

Synthesis and Chemical Reactivity

A robust synthetic route to (4-sec-Butyl-piperazin-1-yl)-acetic acid can be designed based on well-established methodologies for the functionalization of piperazine. The proposed pathway involves a two-step sequence: N-alkylation of a suitable piperazine precursor to introduce the sec-butyl group, followed by N-alkylation with an acetic acid synthon and subsequent deprotection.

Proposed Synthetic Workflow

The synthesis of the target compound can be logically approached through the preparation of the key intermediate, 1-sec-butylpiperazine, followed by the introduction of the acetic acid moiety.

Caption: Proposed two-stage synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Step-by-Step Experimental Protocols

Step 1a: Synthesis of 1-Boc-piperazine

-

Rationale: Mono-protection of piperazine is crucial to prevent dialkylation in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

Protocol:

-

Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove unreacted piperazine and salts.

-

Purify the product by column chromatography on silica gel to yield 1-Boc-piperazine.

-

Step 1b: Synthesis of 1-Boc-4-sec-butylpiperazine

-

Rationale: N-alkylation of the unprotected secondary amine of 1-Boc-piperazine with a sec-butyl halide introduces the desired alkyl group. The choice of a suitable base is important to deprotonate the piperazine nitrogen without affecting the Boc-protecting group.

-

Protocol:

-

Dissolve 1-Boc-piperazine (1.0 eq) in an aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 eq).

-

Add 2-bromobutane (1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-Boc-4-sec-butylpiperazine.

-

Step 1c: Deprotection to yield 1-sec-butylpiperazine

-

Rationale: The Boc group is readily cleaved under acidic conditions to yield the free secondary amine, which is the precursor for the next step.

-

Protocol:

-

Dissolve 1-Boc-4-sec-butylpiperazine in a suitable solvent like DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

-

Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.

-

Step 2a: Synthesis of Ethyl (4-sec-butyl-piperazin-1-yl)-acetate

-

Rationale: The acetic acid moiety is introduced by alkylating the secondary amine of 1-sec-butylpiperazine with an ester of a haloacetic acid. The ethyl ester is a common choice as it is readily hydrolyzed.

-

Protocol:

-

Dissolve 1-sec-butylpiperazine (1.0 eq) in a solvent such as acetonitrile or DMF.

-

Add a base like potassium carbonate (2-3 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction as described in Step 1b and purify by column chromatography.

-

Step 2b: Hydrolysis to (4-sec-Butyl-piperazin-1-yl)-acetic acid

-

Rationale: Saponification of the ethyl ester with a strong base will yield the desired carboxylic acid.

-

Protocol:

-

Dissolve the ethyl ester intermediate in a mixture of a water-miscible solvent like methanol or ethanol and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature until the hydrolysis is complete.

-

Neutralize the reaction mixture with a suitable acid (e.g., 1N HCl) to the isoelectric point of the amino acid to precipitate the product.

-

The product can be isolated by filtration or extraction.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The incorporation of a sec-butyl group and an acetic acid side chain onto the piperazine core of the title compound suggests several potential areas of application.

-

Scaffold for Library Synthesis: (4-sec-Butyl-piperazin-1-yl)-acetic acid can serve as a versatile building block for the synthesis of compound libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the tertiary amine of the piperazine ring can be further functionalized or serve as a key basic center for receptor binding.

-

Modulation of Physicochemical Properties: The balance of lipophilicity from the sec-butyl group and hydrophilicity from the acetic acid moiety can be exploited to fine-tune the pharmacokinetic properties of a lead compound, such as solubility, permeability, and metabolic stability.

-

Interaction with Biological Targets: Piperazine derivatives are known to interact with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific substitution pattern of the title compound may confer affinity and selectivity for particular targets. For instance, many antipsychotic and antidepressant drugs feature a piperazine core.[2]

Safety and Toxicology

No specific toxicological data for (4-sec-Butyl-piperazin-1-yl)-acetic acid is available. However, information on related piperazine derivatives can provide some general guidance. Piperazine itself can cause adverse effects at high doses.[3] N-alkyl piperazines have been studied for their stimulant and psychoactive effects, and some have shown potential for toxicity, including cardiac symptoms and seizures at high doses.[1]

As a general precaution when handling this and other novel chemical entities, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before any large-scale synthesis or in vivo studies.

Conclusion

(4-sec-Butyl-piperazin-1-yl)-acetic acid represents a valuable, yet underexplored, chemical entity for drug discovery and development. This technical guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications. While a lack of specific experimental data necessitates reliance on established chemical principles and data from analogous compounds, the information presented herein serves as a solid foundation for researchers interested in synthesizing and utilizing this compound in their research endeavors. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock the potential of this interesting piperazine derivative.

References

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 26, 2026, from [Link]

-

Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–436. [Link]

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

European Chemicals Agency. (2019). Piperazine: Human health tier II assessment. Retrieved January 26, 2026, from [Link]

-

MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

- Google Patents. (n.d.). US5286728A - Amino-substituted piperazine derivatives.

-

McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

Sources

An In-Depth Technical Guide to 2-(4-butan-2-ylpiperazin-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid, a substituted piperazine derivative with potential applications in drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, this document extrapolates from well-established chemical principles and data on analogous structures to present its predicted properties, a robust synthetic route, detailed analytical methodologies, and a discussion of its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of properties.[2] The nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1][3] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets.[3]

Numerous approved drugs across various therapeutic areas, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), feature the piperazine core.[4] The introduction of alkyl and aryl substituents on the piperazine nitrogens has led to the discovery of compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[4][5]

This guide focuses on 2-(4-butan-2-ylpiperazin-1-yl)acetic acid, a molecule that combines the versatile piperazine scaffold with a chiral sec-butyl group and an acetic acid moiety. The sec-butyl group introduces a specific stereochemical and lipophilic character, while the acetic acid group provides a handle for further chemical modification or can act as a pharmacophoric element itself.

Predicted Physicochemical and Structural Properties

Based on the constituent functional groups and data from analogous compounds, the following properties are predicted for 2-(4-butan-2-ylpiperazin-1-yl)acetic acid.

| Property | Predicted Value/Information | Rationale/Source Analogy |

| Molecular Formula | C10H20N2O2 | Based on structural components. |

| Molecular Weight | 200.28 g/mol | Calculated from the molecular formula. |

| IUPAC Name | 2-(4-(butan-2-yl)piperazin-1-yl)acetic acid | Standard nomenclature rules. |

| SMILES String | CCC(C)N1CCN(CC(O)=O)CC1 | Representation of the chemical structure. |

| InChI Key | (Predicted) | A unique identifier would be generated upon synthesis and registration. |

| Appearance | White to off-white solid | Typical for similar piperazine derivatives.[2] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). | The presence of the carboxylic acid and the piperazine nitrogens will enhance aqueous solubility, particularly at physiological pH.[1] |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the tertiary amine (around 8-10). | Based on the pKa of acetic acid and protonated tertiary amines. |

Synthesis of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid

The synthesis of the target compound can be achieved through a two-step process, beginning with the N-alkylation of a protected piperazine, followed by the introduction of the acetic acid moiety and subsequent deprotection. A more direct approach involves the N-alkylation of piperazine followed by reaction with a haloacetic acid derivative. The latter is presented here for its efficiency.

Synthetic Strategy

The proposed synthesis involves a two-step sequence starting from commercially available piperazine. The first step is the mono-N-alkylation of piperazine with 2-bromobutane to introduce the sec-butyl group. The second step is the N-alkylation of the remaining secondary amine with an acetic acid equivalent, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(butan-2-yl)piperazine

This procedure is based on established methods for the N-alkylation of piperazines.[3][6]

-

Materials:

-

Piperazine (1.0 equiv.)

-

2-Bromobutane (1.0-1.2 equiv.)[7]

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of piperazine in acetonitrile, add potassium carbonate at room temperature.

-

Add 2-bromobutane dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(butan-2-yl)piperazine. The use of a large excess of piperazine can favor mono-alkylation.

-

Step 2: Synthesis of Ethyl 2-(4-(butan-2-yl)piperazin-1-yl)acetate

This step utilizes the nucleophilicity of the remaining secondary amine on the piperazine ring.

-

Materials:

-

1-(butan-2-yl)piperazine (1.0 equiv.)

-

Ethyl bromoacetate (1.0-1.1 equiv.)

-

Potassium carbonate (K₂CO₃) (1.5 equiv.)

-

Acetonitrile (solvent)

-

-

Procedure:

-

Dissolve 1-(butan-2-yl)piperazine in acetonitrile and add potassium carbonate.

-

Add ethyl bromoacetate dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to afford the ester intermediate.

-

Step 3: Hydrolysis to 2-(4-butan-2-ylpiperazin-1-yl)acetic acid

The final step is the saponification of the ethyl ester.

-

Materials:

-

Ethyl 2-(4-(butan-2-yl)piperazin-1-yl)acetate (1.0 equiv.)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv.)

-

Tetrahydrofuran (THF) and Water (co-solvent)

-

-

Procedure:

-

Dissolve the ester intermediate in a mixture of THF and water.

-

Add the base (LiOH or NaOH) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 6-7.

-

The product can be extracted with a suitable organic solvent (e.g., dichloromethane) or, if it precipitates, collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Structural Elucidation and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the final product.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a triplet and a quartet for the ethyl moiety, and a doublet for the methyl group), the piperazine ring protons (typically broad multiplets in the 2.5-3.5 ppm region), and a singlet for the methylene protons of the acetic acid group.[8][9] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the sec-butyl group, the piperazine ring carbons (typically in the 40-60 ppm range), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).[8][10]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

The fragmentation pattern in the mass spectrum will likely show characteristic losses of the sec-butyl group and the acetic acid moiety, which can aid in structural confirmation.[11]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.[1]

-

A strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[1]

-

C-H stretching vibrations for the alkyl groups will be observed in the 2800-3000 cm⁻¹ region.

-

Chromatographic Purity Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the final compound.[2][11]

-

A mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is recommended.

-

Detection can be achieved using a UV detector (if the molecule has a chromophore, though unlikely to be strong in this case) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).[2][11]

-

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activity of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid has not been reported, the structural motifs present suggest several avenues for investigation in drug discovery.

-

GPCR Antagonism: N-alkyl piperazine derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs), such as the CXCR4 receptor.[12] The CXCR4/CXCL12 signaling pathway is implicated in cancer metastasis and inflammation, making its antagonists potential therapeutic agents.[12] The sec-butyl group on the piperazine nitrogen could confer a specific binding affinity and selectivity for certain GPCRs.

-

Antimicrobial Activity: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][5] The lipophilicity introduced by the sec-butyl group may enhance the ability of the molecule to penetrate microbial cell membranes.

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a key component of many CNS-active drugs.[4] The overall physicochemical properties of the target molecule would determine its ability to cross the blood-brain barrier and potentially exert effects on neurotransmitter systems.

The acetic acid moiety provides a versatile point for further chemical elaboration. It can be converted to an amide, ester, or other functional groups to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid. By leveraging the extensive knowledge base surrounding the synthesis and properties of piperazine derivatives, a robust framework for the preparation, characterization, and potential application of this novel compound is presented. The proposed synthetic route is based on well-established and reliable chemical transformations. The analytical methodologies described will ensure the unambiguous identification and purity assessment of the synthesized molecule. The discussion of potential biological activities highlights promising areas for future research and underscores the continued importance of the piperazine scaffold in the quest for new therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Process for the N-monoalkylation of piperazine. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safe Handling of (4-sec-Butyl-piperazin-1-yl)-acetic acid

Section 1: Chemical Identity and Presumed Physicochemical Properties

(4-sec-Butyl-piperazin-1-yl)-acetic acid belongs to the chemical class of N-substituted piperazine-acetic acids. The core structure consists of a piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. One nitrogen atom is substituted with a sec-butyl group, and the other with an acetic acid moiety. The presence of the basic piperazine ring and the acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH.

Table 1: Presumed Physicochemical Properties of (4-sec-Butyl-piperazin-1-yl)-acetic acid

| Property | Presumed Value/Information | Rationale |

| Molecular Formula | C10H20N2O2 | Deduced from the chemical name. |

| Molecular Weight | ~200.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on similar piperazine acetic acid derivatives.[1] |

| Solubility | Expected to have some solubility in water and polar organic solvents. | The presence of polar functional groups (carboxylic acid, amines) suggests potential for hydrogen bonding. |

| pKa | Multiple pKa values are expected due to the presence of two amine groups and a carboxylic acid. | The basicity of the piperazine nitrogens and the acidity of the carboxylic acid will dictate the ionization state at different pH values.[2] |

Section 2: Hazard Identification and Classification (Presumed)

A definitive GHS classification for (4-sec-Butyl-piperazin-1-yl)-acetic acid is not available. However, based on the known hazards of piperazine and its derivatives, a precautionary GHS classification should be assumed. Piperazine itself is classified as a corrosive and a sensitizer, with potential reproductive toxicity.[3][4] Other piperazine-acetic acid derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation or damage.[5][6]

Table 2: Summary of GHS Hazard Statements for Structurally Related Piperazine Compounds

| Compound | GHS Hazard Statements | Source |

| Piperazine | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child. | [4] |

| Piperazin-1-yl-acetic acid | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5] |

| (4-Acetylpiperazin-1-yl)acetic acid | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [6] |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7] |

Based on this data, it is prudent to assume that (4-sec-Butyl-piperazin-1-yl)-acetic acid may be:

-

Harmful by ingestion, skin contact, and inhalation.

-

A skin and eye irritant , and potentially corrosive.

-

A potential respiratory and skin sensitizer .

-

A suspected reproductive toxin .

Section 3: Safe Handling and Storage Protocols

Given the presumed hazards, a stringent set of handling and storage protocols must be implemented. The primary goal is to prevent any direct contact with the compound and to avoid the generation of dusts or aerosols.

Engineering Controls

All manipulations of solid (4-sec-Butyl-piperazin-1-yl)-acetic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.

-

Skin Protection:

-

Gloves: Double gloving with nitrile gloves is recommended. The outer gloves should be changed immediately upon contamination.

-

Lab Coat: A clean, buttoned lab coat must be worn.

-

Additional Protection: For larger quantities, a chemically resistant apron and sleeves should be considered.

-

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Section 4: Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling potent chemical compounds like (4-sec-Butyl-piperazin-1-yl)-acetic acid in a laboratory setting.

Caption: A logical workflow for the safe handling of potent chemical compounds.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Decontaminate the spill area with an appropriate solvent followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent entry into the area.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

-

Section 6: Inferred Toxicological Information

The toxicological profile of (4-sec-Butyl-piperazin-1-yl)-acetic acid has not been established. The following information is inferred from data on piperazine and its derivatives.

-

Acute Toxicity: Piperazine has low acute oral toxicity in animal studies.[3] However, some piperazine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Skin and Eye Irritation/Corrosion: Piperazine is a strong base and is corrosive to the skin and eyes.[3][8] Piperazine-acetic acid derivatives can also cause skin and eye irritation or serious eye damage.[6]

-

Sensitization: Piperazine is a known skin and respiratory sensitizer.[4]

-

Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[3][4]

-

Neurotoxicity: There have been reports of neurotoxicity associated with piperazine, possibly through antagonism of GABA receptors.

Section 7: Disposal Considerations

All waste containing (4-sec-Butyl-piperazin-1-yl)-acetic acid should be considered hazardous.

-

Collect all waste in clearly labeled, sealed containers.

-

Dispose of chemical waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this compound down the drain.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2019). Piperazine: Human health tier II assessment. [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

Wikipedia. (2023). Piperazine. [Link]

-

PubMed. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

-

PubMed Central. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

- Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

-

PubChem. (n.d.). Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

-

European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. [Link]

-

ACS Publications. (2014). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

-

ResearchGate. (2004). A Simple Synthesis of N-Alkylpiperazines. [Link]

-

MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

The Good Scents Company. (n.d.). sec-butyl acetate. [Link]

-

PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 156478-71-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

Spectroscopic Characterization of (4-sec-Butyl-piperazin-1-yl)-acetic acid: A Technical Guide

Molecular Structure and its Spectroscopic Implications

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative. The key structural features that will govern its spectroscopic signature are:

-

The Piperazine Ring: A six-membered heterocyclic amine with two nitrogen atoms. The protons on this ring will exist in a specific chemical environment, and their signals will be influenced by the nature of the substituents.

-

The sec-Butyl Group: An alkyl substituent on one of the piperazine nitrogens. This group contains a chiral center, which can lead to diastereotopic protons and more complex NMR spectra.

-

The Acetic Acid Moiety: A carboxymethyl group attached to the other piperazine nitrogen. This introduces a carboxylic acid functional group, which has distinct spectroscopic characteristics, particularly in infrared spectroscopy.

The presence of these distinct functional groups allows for a multi-faceted analytical approach, where each spectroscopic technique provides complementary information to elucidate and confirm the molecular structure.

Figure 1: 2D structure of (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of (4-sec-Butyl-piperazin-1-yl)-acetic acid would exhibit distinct signals for each proton environment.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 12.0 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. |

| Piperazine ring (-CH₂-) | 2.4 - 3.2 | multiplet | 8H | Complex multiplet due to coupling between adjacent protons. |

| -CH₂-COOH | 3.1 - 3.3 | singlet | 2H | |

| -CH- (sec-butyl) | 2.5 - 2.8 | multiplet | 1H | |

| -CH₂- (sec-butyl) | 1.3 - 1.6 | multiplet | 2H | Diastereotopic protons due to the adjacent chiral center. |

| -CH₃ (sec-butyl, terminal) | 0.8 - 1.0 | triplet | 3H | |

| -CH₃ (sec-butyl, secondary) | 0.9 - 1.1 | doublet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 170 - 180 | |

| Piperazine ring (-CH₂-) | 50 - 60 | Two distinct signals are expected for the carbons adjacent to the different nitrogen substituents. |

| -CH₂-COOH | 55 - 65 | |

| -CH- (sec-butyl) | 60 - 70 | |

| -CH₂- (sec-butyl) | 25 - 35 | |

| -CH₃ (sec-butyl, terminal) | 10 - 15 | |

| -CH₃ (sec-butyl, secondary) | 15 - 25 |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For (4-sec-Butyl-piperazin-1-yl)-acetic acid, the expected molecular weight is 200.28 g/mol .

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 200

-

[M+H]⁺ (in case of ESI or CI): m/z = 201

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH): m/z = 155

-

Loss of the sec-butyl group (-C₄H₉): m/z = 143

-

Fragmentation of the piperazine ring, leading to various smaller fragments.

-

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Figure 3: Workflow for acquiring an ESI mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (4-sec-Butyl-piperazin-1-yl)-acetic acid. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently approach the synthesis and characterization of this and structurally similar molecules. The provided protocols offer a standardized framework for obtaining high-quality spectroscopic data. It is crucial to remember that these are predicted values, and experimental results may vary slightly depending on the specific conditions used.

References

-

PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link][1]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476. [Link][2]

-

PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link][3]

-

Singh, P., & Kumar, A. (2015). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link][4]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Piperazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The piperazine heterocycle stands as one of the most versatile and chemically tractable scaffolds in modern medicinal chemistry.[1] Comprising a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, this structure confers a unique combination of conformational flexibility, tunable basicity, and synthetic accessibility that has cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] Its dual-nitrogen architecture allows for systematic functionalization, enabling the fine-tuning of physicochemical properties to optimize ligand-target affinity, selectivity, and pharmacokinetic profiles across a vast range of biological targets.[1] This guide provides an in-depth exploration of the core research applications of piperazine derivatives, synthesizing technical details with field-proven insights. We will examine key synthetic strategies, delve into the mechanistic underpinnings of their activity in major therapeutic areas—including oncology, central nervous system (CNS) disorders, and infectious diseases—and provide validated experimental protocols to empower researchers in their drug development endeavors.

The Piperazine Scaffold: A Privileged Core in Drug Discovery

The utility of the piperazine ring is rooted in its fundamental chemical properties. The dual-nitrogen framework can adopt both chair and boat conformations, which facilitates an optimal fit within diverse enzyme active sites and receptor pockets.[1] Furthermore, these nitrogen atoms act as versatile synthetic handles and can participate in multiple noncovalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for enhancing ligand-target affinity.[1] The ability to readily modify substituents at the N1 and N4 positions allows for precise control over properties like lipophilicity and aqueous solubility, making the piperazine scaffold a remarkable tool for generating vast and diverse chemical libraries for high-throughput screening.[1][2]

Synthetic Strategies for Generating Piperazine Derivative Libraries

The generation of diverse piperazine libraries is enabled by a variety of robust synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, scalability, and efficiency.

Classical N-Substitution and Reductive Amination

One of the most fundamental and widely used methods for creating N,N'-disubstituted piperazines is through nucleophilic substitution. In this classic SN2 pathway, the piperazine nucleus acts as a nucleophile, reacting with electrophiles like alkyl dihalides.[1] This reaction typically proceeds under mild conditions in polar aprotic solvents and often results in high yields.[1] Reductive amination offers another efficient route to introduce a wide array of substituents, further expanding the chemical diversity of the resulting derivatives.[1]

Modern C-H Functionalization

While N-substitution is well-established, functionalization of the carbon atoms of the piperazine ring has historically been less common, with only about 20% of piperazine-based compounds in medicinal chemistry featuring C-H substitution.[3] Modern synthetic methods are addressing this gap. For instance, the use of SnAP (stannous amine protocol) reagents in the presence of a copper catalyst allows for the direct functionalization at the C2 position, enabling the synthesis of α-heteroarylated piperazines.[3] Asymmetric lithiation-substitution techniques have also been developed to produce enantiopure piperazines, a critical consideration for developing selective therapeutic agents.[3]

Caption: General workflow for the synthesis and development of piperazine derivatives.

Core Therapeutic Applications & Mechanistic Insights

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, anti-infective, and neuroactive agents.[1][3]

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit significant central pharmacological activity, primarily through the modulation of monoamine neurochemical pathways.[4][5] They have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[5] Marketed drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all feature the piperazine core.[4][5] Their mechanism often involves direct interaction with neurotransmitter receptors or inhibition of reuptake mechanisms, altering synaptic concentrations of key monoamines like serotonin and dopamine.[4]

Caption: Mechanism of piperazine derivatives in CNS disorders.

Oncology

Arylpiperazine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6] These compounds have demonstrated cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[6]

Several quinoxalinyl-piperazine derivatives have been identified as potent growth inhibitors of cancer cells.[6] One such compound was shown to be a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic Bcl-2 protein while inducing p21.[6] This dual action of disrupting the cell cycle and promoting apoptosis makes it a compelling candidate for further development.[6] Similarly, novel piperazine derivatives of the natural product vindoline have shown remarkable efficacy. A derivative containing a 4-trifluoromethylphenyl substituent was highly effective against colon cancer, CNS cancer, and melanoma cell lines.[7]

Table 1: Anti-proliferative Activity of Selected Piperazine Derivatives

| Derivative Class | Cancer Type | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxalinyl-piperazine | Breast, Skin, Pancreas, Cervix | Various | Dose-dependent inhibition of proliferation; G2/M cell cycle arrest. | [6] |

| Thiazolinylphenyl-piperazine | Breast (Triple Negative) | MDA-MB231 | High cytotoxicity with significant selectivity towards non-transformed cells. | [6] |

| Vindoline-piperazine | Colon Cancer | KM12 | -84.40% growth rate. | [7] |

| Vindoline-piperazine | CNS Cancer | SF-539, SNB-75 | >-80% growth rate. | [7] |

| Vindoline-piperazine | Melanoma | SK-MEL-5 | -98.17% growth rate. | [7] |

| Vindoline-piperazine | Breast Cancer | MDA-MB-231/ATCC | -86.10% growth rate. |[7] |

The causality behind these findings lies in the ability of the arylpiperazine structure to interact with multiple molecular targets implicated in cancer pathogenesis.[6] The substituted aryl group and the piperazine nitrogen atoms are often critical for binding to target proteins, such as tubulin or kinases, leading to the disruption of essential cellular processes like mitosis.[6]

Infectious Diseases

The piperazine scaffold is a cornerstone in the development of agents to combat a wide array of infectious diseases, from parasitic worms to multidrug-resistant bacteria and viruses.[1][8]

Piperazine derivatives are well-established for the treatment of parasitic diseases, particularly helminthiasis (roundworm infections).[1] The mechanism of action is well-understood: piperazine acts as a GABA-receptor agonist in nematodes.[1] This binding event triggers an influx of chloride ions, leading to hyperpolarization of the parasite's neuronal membranes.[1] The result is flaccid paralysis of the worm, which prevents it from maintaining its position in the host's intestine and leads to its expulsion.[1]

Caption: Antiparasitic mechanism of action of piperazine.

Piperazine derivatives display significant activity against both bacterial and fungal pathogens.[1][9] Their efficacy is not due to generic membrane disruption but is instead governed by specific structural substitutions that enhance penetration and target binding.[1] For example, structure-activity relationship (SAR) studies have shown that incorporating lipophilic aryl and thioaryl groups enhances penetration into bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1] The versatility of the scaffold allows for the development of compounds active against multidrug-resistant strains, a critical area of unmet medical need.[8] Many synthesized derivatives have also shown potent activity against fungi such as Candida albicans and various Aspergillus species.[9]

There is a pressing need for small-molecule therapeutics for viral infections, and piperazine derivatives have shown significant promise.[10] Functionalized piperazines have demonstrated activity against noroviruses, the most common cause of acute viral gastroenteritis.[10] More extensively, a series of 2-phenylpiperazine derivatives have been identified as potent inhibitors of double-stranded DNA viruses, specifically human adenovirus (HAdV) and human cytomegalovirus (HCMV).[11]

Several of these compounds were found to significantly inhibit HAdV DNA replication by over 50% at a 50 µM concentration.[11] This suggests the compounds may directly interfere with a protein involved in the replication process or impact the transcription of immediate early genes required for replication.[11]

Table 2: Antiviral Activity of Lead 2-Phenylpiperazine Derivatives Against HAdV5

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| 46 | 2.0 ± 0.2 | >100 | >50 | [11] |

| 59 | 1.8 ± 0.1 | >100 | >55.5 | [11] |

| 60 | 10.0 ± 0.9 | >100 | >10 | [11] |

| 63 | 2.5 ± 0.3 | >100 | >40 | [11] |

| 64 | 2.0 ± 0.2 | >100 | >50 | [11] |

| 65 | 1.9 ± 0.1 | 80.0 ± 5.2 | 42.1 |[11] |

The high selectivity index for most compounds indicates a favorable therapeutic window, where the concentration required to inhibit the virus is much lower than the concentration that causes toxicity to host cells.[11]

Experimental Protocol: Screening Piperazine Derivatives for Antiviral Activity (HAdV Model)

This protocol is a self-validating system for identifying and characterizing piperazine derivatives with activity against human adenovirus, based on established methodologies.[11]

Objective: To determine the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds.

Materials:

-

Cell Line: A549 cells (human lung carcinoma)

-

Virus: Wild-type HAdV5

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin, AlamarBlue cell viability reagent, QIAamp DNA Mini Kit.

-

Test Compounds: Piperazine derivatives dissolved in DMSO to create stock solutions.

Workflow Diagram:

Caption: Experimental workflow for antiviral screening of piperazine derivatives.

Step-by-Step Methodology:

Part 1: Cytotoxicity Assay (CC₅₀ Determination)

-

Seed actively dividing A549 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete DMEM. Include a DMSO-only control.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate the plates for 48 hours at 37°C.

-

Causality Check: This incubation period is chosen to match the duration of the antiviral assay, ensuring that observed antiviral effects are not simply due to cell death.

-

-

Add AlamarBlue reagent (1/10th of the culture volume) to each well and incubate for an additional 4 hours.

-

Measure fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the DMSO control.

Part 2: Antiviral Assay (IC₅₀ Determination via DNA Replication Inhibition)

-

Seed A549 cells in 24-well plates (150,000 cells/well) and allow them to adhere.

-

Infect the cells with wild-type HAdV5 at a multiplicity of infection (MOI) of 100 virus particles (vp) per cell. Incubate for 2 hours at 37°C to allow for viral entry.

-

After incubation, remove the virus-containing medium and wash the cells once with PBS.

-

Replace the medium with 500 µL of complete DMEM containing serial dilutions of the test compounds or a DMSO control. All conditions should be performed in triplicate.

-

Self-Validation: Running triplicates is essential to ensure the reproducibility of the results and to calculate standard deviation.

-

-

Incubate the plates for 24 hours at 37°C.

-

Causality Check: Harvesting at 24 hours post-infection ensures that DNA quantification measures the inhibition of the initial round of viral replication, avoiding confounding data from subsequent infection cycles.

-

-

Lyse the cells and purify the total DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's protocol.

-

Quantify the number of viral genomes using real-time PCR (qPCR) with primers and a probe specific for a conserved viral gene, such as the HAdV hexon gene. A standard curve with known concentrations of a plasmid containing the target gene fragment must be run in parallel to allow for absolute quantification.

-

Normalize the viral DNA copy number to a cellular housekeeping gene (e.g., GAPDH) to control for any differences in cell number or DNA extraction efficiency.

-

Calculate the IC₅₀ value, which is the compound concentration that inhibits viral DNA replication by 50% relative to the DMSO control.

Future Directions: Integrating Computational Chemistry

Conclusion

The piperazine scaffold is a remarkably powerful and enduring tool in medicinal chemistry. Its structural simplicity, synthetic versatility, and ability to interact with a multitude of biological targets have led to its incorporation in numerous clinically successful drugs. The ongoing research across oncology, neuropharmacology, and infectious diseases continues to uncover novel derivatives with high potency and selectivity. By combining advanced synthetic strategies with robust biological validation and increasingly sophisticated computational models, the full therapeutic potential of piperazine derivatives is yet to be realized, promising a continued pipeline of innovative treatments for some of the world's most challenging diseases.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

- Sánchez Céspedes, J., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. WO2017144624A1.

-

de Faria, D. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

-

De, C., & Sibi, M. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. [Link]

-

de Faria, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Kandil, S., et al. (2013). Inhibition of Noroviruses by Piperazine Derivatives. Antiviral Chemistry and Chemotherapy, 23(4), 161-167. [Link]

-

Iacopetta, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5220. [Link]

-

Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(21), 7381. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

-

Prazosin Hydrochloride. Granules India. [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]

-

Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. [Link]

-

Kumar, A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-71. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 8. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

Substituted Piperazine-1-yl-acetic Acids: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide:

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] When functionalized with an acetic acid moiety at the N1 position, the resulting piperazine-1-yl-acetic acid scaffold offers a unique combination of physicochemical properties and synthetic tractability, making it a highly attractive template for drug development. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core synthetic methodologies, diverse pharmacological applications, and critical structure-activity relationships (SAR) that define this chemical class. We will explore detailed experimental protocols and the causal reasoning behind strategic scientific decisions, grounding all claims in authoritative literature to ensure scientific integrity.

The Piperazine-1-yl-acetic Acid Scaffold: A Union of Versatility and Function

The Significance of the Piperazine Core

The prevalence of the piperazine heterocycle in approved drugs is not coincidental.[2][3] Its two nitrogen atoms, positioned at opposite ends of a six-membered ring, offer several key advantages.[2][4] Primarily, they provide basic centers that can be protonated at physiological pH, significantly enhancing aqueous solubility—a critical parameter for drug absorption and distribution.[2] Furthermore, the piperazine ring acts as a conformationally constrained yet flexible linker, capable of orienting pharmacophoric groups in precise three-dimensional arrangements to optimize interactions with biological targets.[2][5] Its synthetic accessibility and the differential reactivity of its two nitrogen atoms allow for the straightforward introduction of molecular diversity.[2][6]

The Acetic Acid Moiety: A Critical Pharmacophoric Element

The addition of an acetic acid group to the N1 position introduces a crucial acidic functional group. This carboxylic acid can engage in potent ionic interactions, hydrogen bonds, or salt bridges with positively charged residues (e.g., arginine, lysine) within a protein's binding pocket.[7] This feature is often pivotal for anchoring a ligand to its target and achieving high binding affinity. The acetic acid side chain also contributes to the overall polarity and solubility profile of the molecule.

Synthetic Strategies and Methodologies

The synthesis of substituted piperazine-1-yl-acetic acids can be approached through several strategic routes, with the choice depending on the desired substitution pattern, stereochemical requirements, and scalability.

Primary Synthesis via N-Alkylation of a Pre-formed Piperazine

The most direct and common method involves the alkylation of a mono-N-substituted piperazine with a haloacetic acid derivative. This approach is favored for its simplicity and the wide availability of starting materials.

Causality Behind Experimental Choices: Using an ester of the haloacetic acid (e.g., ethyl bromoacetate) prevents the acidic proton of the carboxylic acid from neutralizing the base or interfering with the nucleophilicity of the piperazine nitrogen. A non-nucleophilic base like potassium carbonate is sufficient to scavenge the HBr byproduct without competing in the alkylation reaction. The final hydrolysis step under basic conditions (e.g., NaOH) is a standard saponification to yield the desired carboxylic acid salt, which is then neutralized.

-

Step 1: Alkylation. To a solution of 1-arylpiperazine (1.0 eq) in acetone or acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting piperazine is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-arylpiperazin-1-yl)acetate. The crude product can be purified by column chromatography if necessary.

-

Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and water (2:1).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the hydrolysis is complete, concentrate the mixture to remove ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~5-6 with 1N HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Caption: General workflow for the synthesis of N-arylpiperazine-1-yl-acetic acids.

Asymmetric Synthesis of C-Substituted Analogs

For creating molecules with specific stereochemistry on the piperazine ring, more advanced strategies are required. A concise route starting from optically pure amino acids allows for the construction of 2,3-substituted piperazines.[8]

-

Step 1: Diamine Synthesis. Convert an optically pure amino acid into the corresponding chiral 1,2-diamine using standard literature procedures (e.g., reduction of an amino alcohol derivative).

-

Step 2: Masamune Condensation. React the chiral 1,2-diamine with a suitable glyoxylate derivative to form the piperazinone ring.

-

Step 3: Ring Annulation. Further functionalization and cyclization steps yield the 2,3-substituted piperazine core.

-

Step 4: N-Alkylation. The final acetic acid moiety is introduced via N-alkylation as described in Protocol 2.1.1.

Causality Behind Experimental Choices: This multi-step approach is necessary when precise control over stereocenters on the piperazine ring itself is required. Starting from the chiral pool (amino acids) embeds the desired stereochemistry early in the synthesis, which is then carried through the subsequent ring-forming reactions. This avoids challenging chiral separations later in the process.

The Pharmacological Landscape

Substituted piperazine-1-yl-acetic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[3][5]

Anticonvulsant Activity

A significant area of investigation for this scaffold is in the treatment of epilepsy.[4][9][10] Certain derivatives have shown potent activity in preclinical models of seizures, such as the maximal electroshock (MES) and 6 Hz tests.[4]

Mechanism of Action: The anticonvulsant effects of these compounds are often attributed to their interaction with neuronal voltage-gated ion channels.[4] Specifically, they can act as modulators of voltage-sensitive sodium channels (VSSC) and L-type calcium channels.[4] By stabilizing the inactive state of these channels, the compounds reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Caption: Proposed mechanism of anticonvulsant activity.

Quantitative Data Summary: Anticonvulsant Activity

| Compound ID | Substitution Pattern | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 | >14.64 (MES) | [4] |

| VPA | Valproic Acid (Reference) | 252.74 | 130.64 | 1.63 (MES) | [4] |

Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.

Antimicrobial Activity

The piperazine scaffold is a well-established component of many antimicrobial agents.[1][11][12] Derivatives of piperazine-1-yl-acetic acid have been explored for their potential to combat bacterial and fungal infections, including those caused by drug-resistant strains.[1][11] The combination of the piperazine core, which can disrupt bacterial membranes, and various lipophilic substituents often leads to potent antimicrobial effects.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazine-1-yl-acetic acid scaffold has yielded crucial insights into the structural requirements for biological activity. A minor change in substitution can lead to a significant difference in pharmacological properties.[13]

-

N4-Substituent: The group attached to the distal nitrogen (N4) is a primary site for modification and profoundly impacts activity.

-

Aromatic Rings: Introduction of an aryl or heteroaryl group is common. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can fine-tune potency and selectivity for different targets. For anticonvulsant activity, a 4-fluorophenyl group has proven effective.[4]

-

-

Piperazine Ring Substitution: Adding substituents to the carbon atoms of the piperazine ring can introduce chirality and conformational rigidity. This can enhance binding to specific targets but requires more complex asymmetric synthesis.[8]

-

Acetic Acid Moiety: While the carboxylic acid is often key, its conversion to an amide or ester can modulate properties. Amide derivatives, for instance, can introduce new hydrogen bonding opportunities and alter the molecule's pharmacokinetic profile.[4][14]

Caption: Key structure-activity relationship points for the scaffold.

Key Experimental Protocols for Evaluation

In Vivo Assay: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice (20-25 g) or Wistar rats (100-120 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the formulation excipient only.

-

Time to Peak Effect: The test is conducted at a predetermined time after administration, corresponding to the compound's peak effect, typically 30-60 minutes for i.p. administration.

-